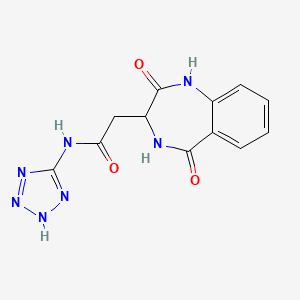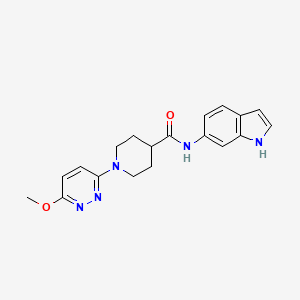![molecular formula C20H31N3O5S B11005469 4,6-dimethyl-3-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]carbonyl}-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one](/img/structure/B11005469.png)
4,6-dimethyl-3-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]carbonyl}-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s IUPAC name is 4,6-dimethyl-3-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]carbonyl}-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one.
- It belongs to the class of heterocyclic compounds and contains a pyridine ring fused with a tetrahydrofuran ring.
- This compound has potential applications in various fields due to its unique structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 4,6-dimethyl-2-pyridone with a propan-2-ylsulfonyl piperazine derivative.
Reaction Conditions: Specific reaction conditions may vary, but typically involve suitable solvents, catalysts, and temperature control.
Industrial Production: While there isn’t a large-scale industrial production method reported, research laboratories can synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but modified pyridine derivatives and piperazine-substituted compounds are likely.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for designing novel molecules due to its diverse reactivity.
Biology: It may serve as a pharmacophore for drug discovery, targeting specific receptors or enzymes.
Medicine: Investigating its potential therapeutic effects, especially in neurological disorders, could be valuable.
Industry: Its unique structure might find applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It could interact with receptors, enzymes, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other pyridine-based molecules with piperazine substituents.
Uniqueness: Its combination of a pyridine ring, tetrahydrofuran moiety, and piperazine group sets it apart from related compounds.
Properties
Molecular Formula |
C20H31N3O5S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
4,6-dimethyl-1-(oxolan-2-ylmethyl)-3-(4-propan-2-ylsulfonylpiperazine-1-carbonyl)pyridin-2-one |
InChI |
InChI=1S/C20H31N3O5S/c1-14(2)29(26,27)22-9-7-21(8-10-22)19(24)18-15(3)12-16(4)23(20(18)25)13-17-6-5-11-28-17/h12,14,17H,5-11,13H2,1-4H3 |
InChI Key |
MSHCWKINKAWRCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)N3CCN(CC3)S(=O)(=O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-(butan-2-yl)-N-(1H-indol-5-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11005386.png)
![N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide](/img/structure/B11005389.png)
![N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11005397.png)
![N-(4-butylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11005405.png)
![N-(2,4-dimethoxyphenyl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B11005423.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B11005427.png)
![N-(furan-2-ylmethyl)-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11005431.png)
![3-[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]quinazolin-4(3H)-one](/img/structure/B11005440.png)

![propan-2-yl ({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate](/img/structure/B11005461.png)

![methyl N-{[2-(methoxycarbonyl)phenyl]carbamoyl}-L-tryptophanate](/img/structure/B11005478.png)
![4-({[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B11005481.png)
![3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B11005484.png)
